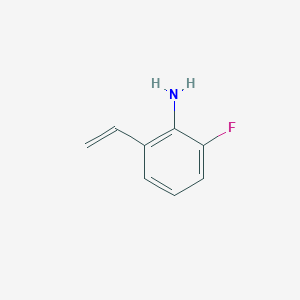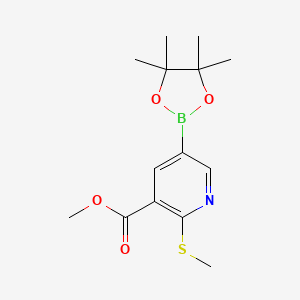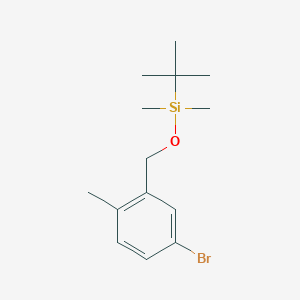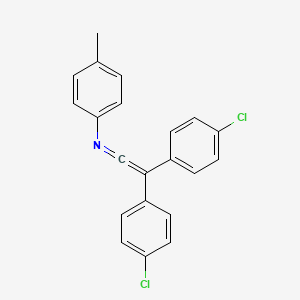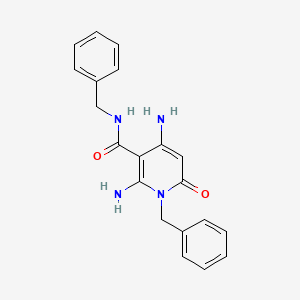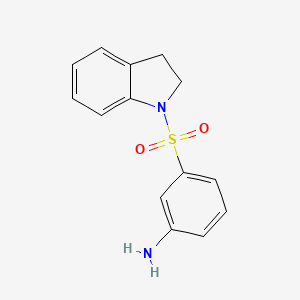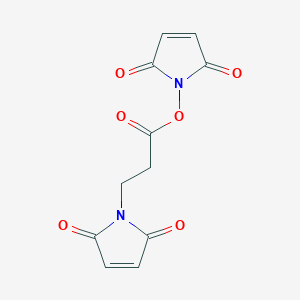
5,5'-Carbonylbis(2-fluorobenzenesulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is a chemical compound with the molecular formula C13H8F2O7S2. It is known for its unique structure, which includes two fluorobenzene rings connected by a carbonyl group and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) typically involves the reaction of 4,4’-difluorobenzophenone with sulfonating agents. One common method includes the use of bisphenol A in the presence of potassium carbonate anhydrous in dimethyl sulfoxide as a solvent. The polycondensation process is achieved at 170°C, resulting in the formation of the sulfonated product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted fluorobenzene compounds .
Applications De Recherche Scientifique
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with various biomolecules, influencing their activity and function. The carbonyl group also plays a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Carbonylbis(6-fluorobenzenesulfonic acid): Similar structure but with different substitution patterns on the benzene rings.
2-Fluorobenzenesulfonic acid: A simpler compound with only one fluorobenzene ring and a sulfonic acid group.
Uniqueness
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is unique due to its specific arrangement of fluorobenzene rings and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry .
Propriétés
Formule moléculaire |
C13H8F2O7S2 |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
2-fluoro-5-(4-fluoro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H8F2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
UXCCPVBMHBSZHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)O)S(=O)(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


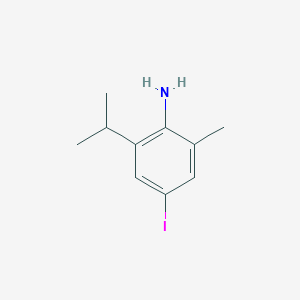
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
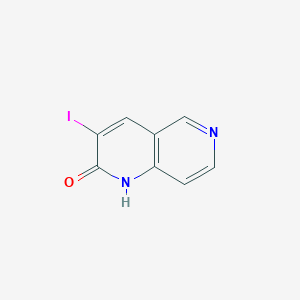
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
